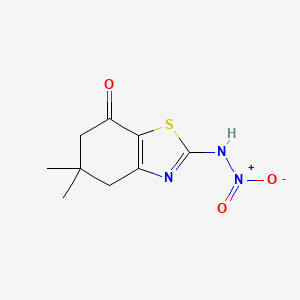![molecular formula C17H20N4O B15018496 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound, featuring a spiro-fused carbocyclic fragment, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is carried out in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds .
Another method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with methylene iodide, producing 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . The initial benzo[h]quinazoline is then converted to the 2-hydrazinyl derivative, which undergoes elimination of the hydrazine moiety by the action of alkali, forming the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups, such as phenylhydrazone and thiosemicarbazide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzaldehyde and benzoyl isothiocyanate are employed for substitution reactions.
Major Products
Phenylhydrazone: Formed by the reaction with benzaldehyde.
Thiosemicarbazide: Formed by the reaction with benzoyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other spirocyclic quinazoline derivatives.
Medicine: Investigated for its anticancer properties due to its ability to inhibit certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial and viral enzymes, disrupting their metabolic processes. In cancer cells, it interferes with cell division and induces apoptosis by targeting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Similar structure but with a benzyl group instead of a hydrazinyl group.
4-Benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cycloheptanone]-5(7H)-one: Contains a triazolo ring fused to the quinazoline moiety.
Uniqueness
2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various biochemical processes .
Eigenschaften
Molekularformel |
C17H20N4O |
|---|---|
Molekulargewicht |
296.37 g/mol |
IUPAC-Name |
2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C17H20N4O/c18-21-16-19-14-12-7-3-2-6-11(12)10-17(8-4-1-5-9-17)13(14)15(22)20-16/h2-3,6-7H,1,4-5,8-10,18H2,(H2,19,20,21,22) |
InChI-Schlüssel |
NNCFSJURJWWRPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018427.png)
![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
![(E)-1-(4-Chloro-3-nitrophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine](/img/structure/B15018439.png)


![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)


![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)
![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
